

Comparative Analysis of 3,5-Dichloro-3'-iodobenzophenone as a Reference Standard

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Compound of Interest

Compound Name: 3,5-Dichloro-3'-iodobenzophenone

Cat. No.: B1359011

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **3,5-Dichloro-3'-iodobenzophenone** for use as a reference standard in analytical applications. Due to the limited availability of public data on this specific compound, this document presents a hypothetical qualification framework based on established principles for characterizing new chemical entities as reference materials. The presented data is illustrative and serves to guide researchers in the evaluation of similar compounds. For comparison, hypothetical data for two alternative halogenated benzophenone reference standards, 3,5-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone, are included.

Physicochemical Properties

A fundamental step in qualifying a reference standard is the determination of its key physicochemical properties. These properties are crucial for developing analytical methods and ensuring the stability and proper handling of the standard.

Property	3,5-Dichloro-3'-iodobenzophenone (Hypothetical)	3,5-Dichlorobenzophenone (Alternative 1)	4,4'-Dichlorobenzophenone (Alternative 2)
Molecular Formula	C13H7Cl2IO	C13H8Cl2O	C13H8Cl2O
Molecular Weight	377.00 g/mol	251.11 g/mol	251.11 g/mol
Melting Point	115-118 °C	64-66 °C	145-148 °C
Appearance	Off-white to pale yellow crystalline powder	White to off-white crystalline powder	White crystalline powder
Solubility	Soluble in acetonitrile, methanol, DMSO	Soluble in methanol, acetone, chloroform	Soluble in acetone, benzene, slightly soluble in ethanol

Analytical Performance Comparison

The suitability of a reference standard is determined by its performance in relevant analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of small organic molecules like halogenated benzophenones.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC method is essential for assessing the purity of a reference standard and for its quantitation in various sample matrices. The following table summarizes hypothetical chromatographic performance data.

Parameter	3,5-Dichloro-3'-iodobenzophenone (Hypothetical)	3,5-Dichlorobenzophenone (Alternative 1)	4,4'-Dichlorobenzophenone (Alternative 2)
Retention Time (min)	8.2	7.5	7.8
Purity by Peak Area (%)	99.8	99.7	99.9
Linearity (R ²) (0.1-100 µg/mL)	0.9998	0.9995	0.9999
Limit of Detection (LOD) (µg/mL)	0.02	0.03	0.02
Limit of Quantitation (LOQ) (µg/mL)	0.06	0.09	0.06
Precision (%RSD, n=6)	0.3	0.4	0.2
Accuracy (% Recovery)	99.5 - 100.5	99.2 - 100.8	99.7 - 100.3

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides valuable information for the identification and confirmation of the reference standard's structure, as well as for the detection of volatile impurities.

Parameter	3,5-Dichloro-3'-iodobenzophenone (Hypothetical)	3,5-Dichlorobenzophenone (Alternative 1)	4,4'-Dichlorobenzophenone (Alternative 2) [1]
Retention Time (min)	12.5	10.8	11.2
Major Mass Fragments (m/z)	376 (M+), 250, 139	250 (M+), 139, 111	250 (M+), 139, 111
Identity Confirmation	Confirmed	Confirmed	Confirmed
Volatile Impurities (%)	< 0.1	< 0.1	< 0.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are hypothetical protocols for the key experiments cited in this guide.

Protocol 1: HPLC-UV Purity and Assay Determination

- Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μ m.
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Gradient Program: Start at 50% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 $^{\circ}$ C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.

- **Sample Preparation:** A stock solution of 1 mg/mL in acetonitrile was prepared, from which serial dilutions were made for linearity, LOD, and LOQ determination. Purity was determined from the 100 µg/mL solution.

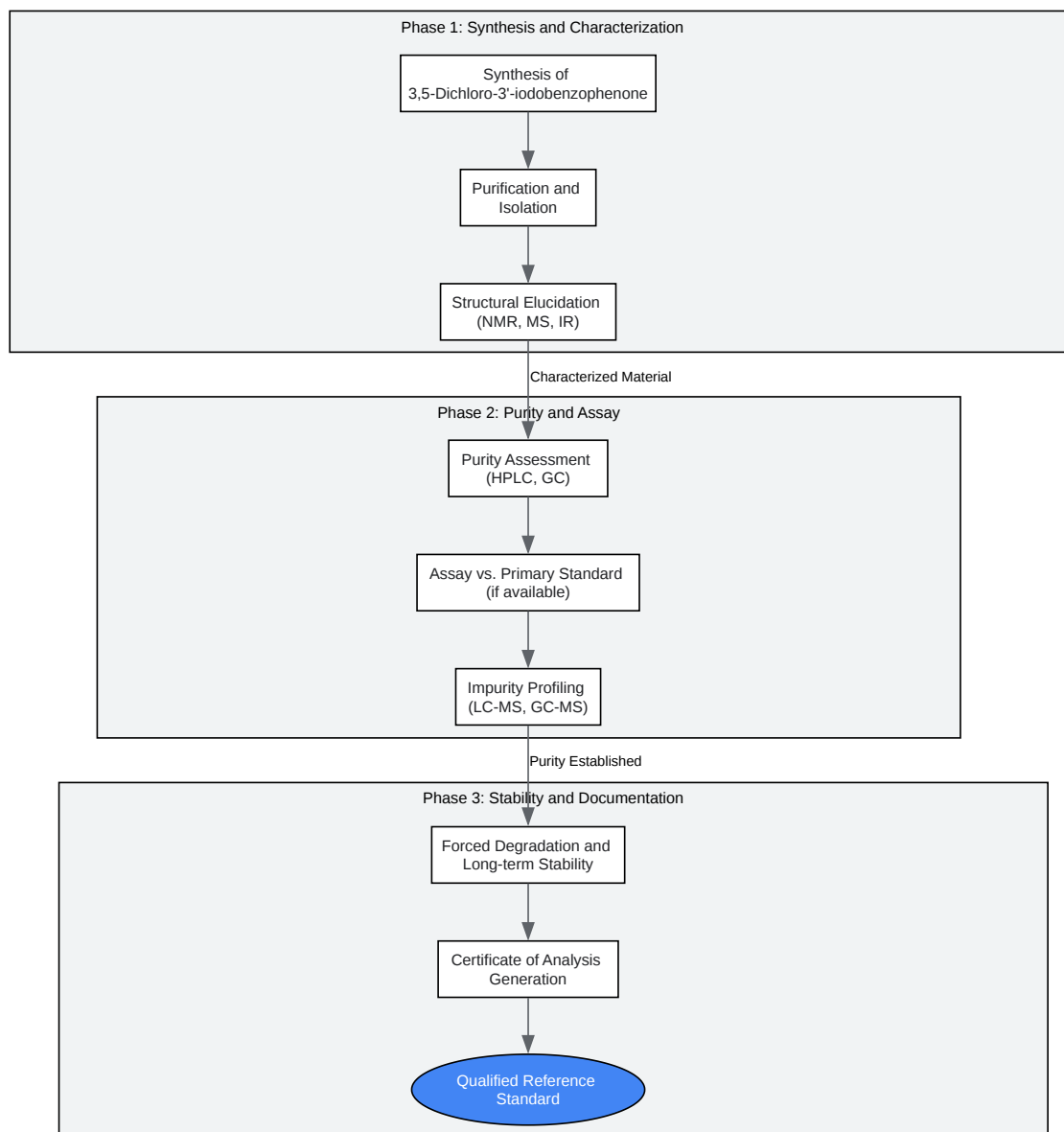
Protocol 2: GC-MS Identity Confirmation and Volatile Impurity Analysis

- **Instrumentation:** Agilent 7890B GC system coupled to a 5977A mass selective detector (MSD).
- **Column:** HP-5ms, 30 m x 0.25 mm, 0.25 µm.
- **Carrier Gas:** Helium at a constant flow of 1.2 mL/min.
- **Oven Temperature Program:** Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- **Inlet Temperature:** 250 °C.
- **MSD Transfer Line Temperature:** 280 °C.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Mass Range:** 50-500 amu.
- **Sample Preparation:** A 100 µg/mL solution in acetone was prepared and 1 µL was injected in splitless mode.

Visualizations

Workflow for Reference Standard Qualification

The following diagram illustrates the typical workflow for qualifying a new chemical entity as a reference standard.

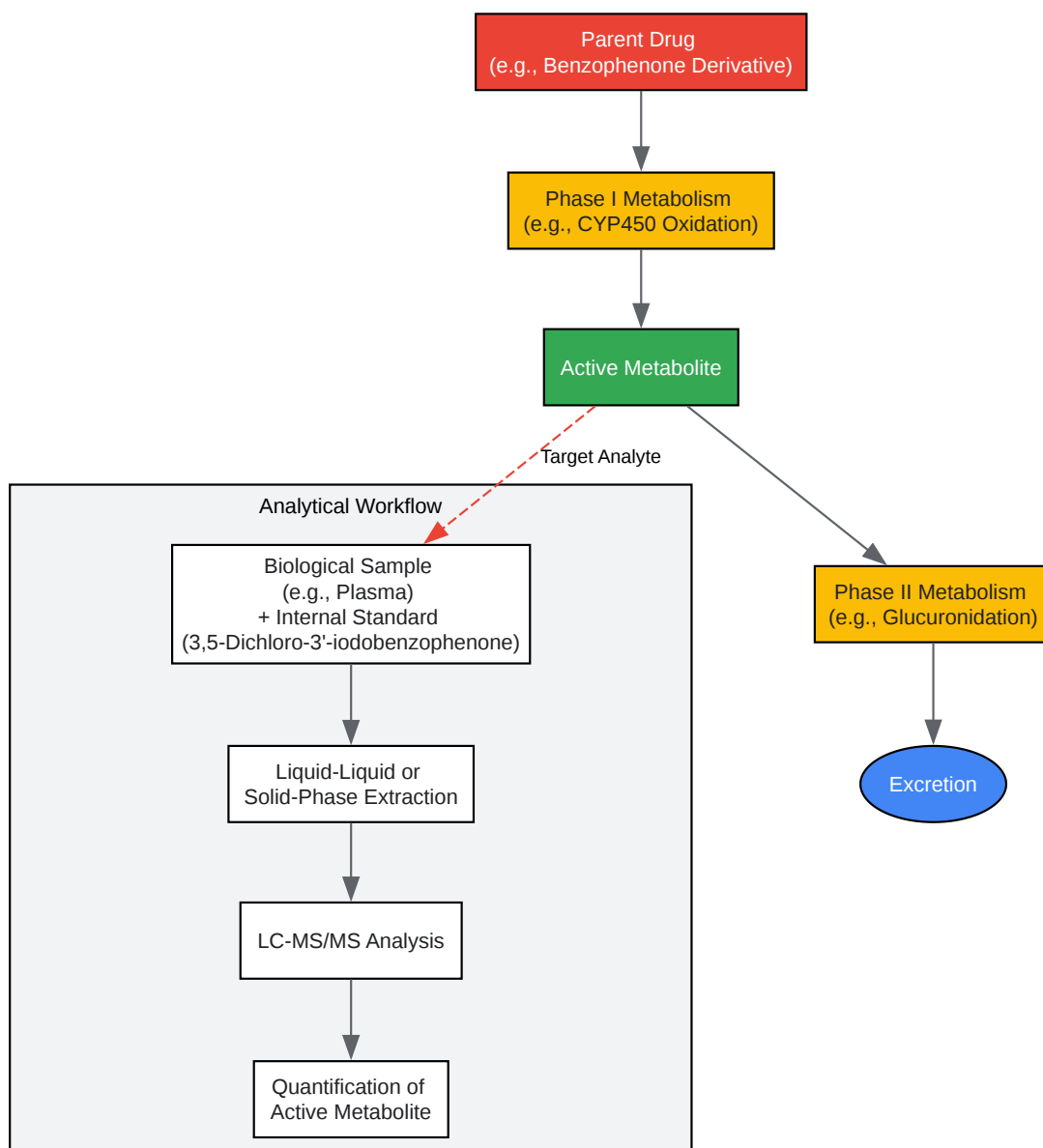


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Caption: Workflow for the qualification of a new reference standard.

Hypothetical Signaling Pathway for Metabolite Analysis

In a drug development context, a reference standard for a compound like **3,5-Dichloro-3'-iodobenzophenone** could be crucial for quantifying a drug metabolite in a biological matrix. This diagram illustrates a hypothetical metabolic pathway where this compound could serve as an internal standard.



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Caption: Use of a reference standard in a hypothetical metabolic pathway analysis.

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References

- 1. 4,4'-Dichlorobenzophenone [webbook.nist.gov]
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